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Abstract
2-(2,6-Dioxopiperidin-1-yl)acetic acid is a chemical compound of interest within the fields of

medicinal chemistry and drug development. This technical guide provides a comprehensive

overview of its fundamental physicochemical properties, including its molecular formula and

weight. The document is structured to provide researchers and scientists with the core

information necessary for its identification, characterization, and potential use in synthetic

applications.

Core Molecular Attributes
The foundational characteristics of a molecule are its chemical formula and molecular weight.

These properties are critical for a wide range of applications, from stoichiometric calculations in

chemical synthesis to the interpretation of mass spectrometry data.
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The chemical formula for 2-(2,6-Dioxopiperidin-1-yl)acetic acid is C7H9NO4[1]. This formula

indicates that each molecule is composed of seven carbon atoms, nine hydrogen atoms, one

nitrogen atom, and four oxygen atoms.

The molecular weight is a crucial parameter for experimental work. The calculated

monoisotopic mass of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is 171.05316 Da[1]. For practical

laboratory applications, the molar mass is often used, which for this compound is approximately

171.05 g/mol .

A summary of these key identifiers is presented in Table 1.

Property Value Source

Molecular Formula C7H9NO4 PubChemLite[1]

Monoisotopic Mass 171.05316 Da PubChemLite[1]

Molar Mass ~171.05 g/mol Calculated

Table 1: Core Molecular Properties

Structural Representation
The structural formula provides insight into the connectivity of atoms within the molecule. 2-
(2,6-Dioxopiperidin-1-yl)acetic acid features a piperidine-2,6-dione ring system, which is also

the core structure of glutarimide. An acetic acid group is attached to the nitrogen atom of this

ring.

The relationships between the constituent parts of the molecule can be visualized as follows:
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Figure 1: Conceptual diagram of the molecular components of 2-(2,6-Dioxopiperidin-1-
yl)acetic acid.

Physicochemical Properties and Characterization
Understanding the physicochemical properties of a compound is essential for its handling,

formulation, and analysis. While extensive experimental data for 2-(2,6-Dioxopiperidin-1-
yl)acetic acid is not widely published, predictions based on its structure can provide valuable

insights.

Predicted Properties
Computational models are frequently used in drug development to predict the properties of

molecules. For 2-(2,6-Dioxopiperidin-1-yl)acetic acid, the predicted XlogP value is -0.9[1].

This negative value suggests that the compound is likely to be hydrophilic, with a preference

for aqueous environments over lipid-like environments. This is an important consideration for

potential biological applications and for selecting appropriate solvent systems in experimental

work.

Analytical Characterization
The definitive identification of 2-(2,6-Dioxopiperidin-1-yl)acetic acid in a laboratory setting

would rely on a combination of analytical techniques.

2.2.1. Mass Spectrometry
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Mass spectrometry is a key technique for determining the molecular weight of a compound. In

an electrospray ionization (ESI) mass spectrum, one would expect to observe ions

corresponding to the protonated molecule [M+H]+ at an m/z of approximately 172.06044, or the

deprotonated molecule [M-H]- at an m/z of approximately 170.04588[1]. The high-resolution

mass of these ions would be used to confirm the elemental composition.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure. The ¹H NMR

spectrum would be expected to show signals corresponding to the protons on the piperidine

ring and the methylene protons of the acetic acid group. The chemical shifts and coupling

patterns of these signals would provide confirmation of the connectivity of the atoms.

A general workflow for the analytical characterization of a synthesized batch of 2-(2,6-
Dioxopiperidin-1-yl)acetic acid is outlined below.

Synthesized Compound

Mass Spectrometry
Determine m/z

Confirm Molecular Weight

NMR Spectroscopy
¹H and ¹³C Spectra

Confirm Structure

Purity Analysis (e.g., HPLC)
Assess Purity

Quantify Impurities
Characterized Compound
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Figure 2: Workflow for the analytical characterization of 2-(2,6-Dioxopiperidin-1-yl)acetic
acid.

Synthetic Considerations
The synthesis of 2-(2,6-Dioxopiperidin-1-yl)acetic acid would likely involve the N-alkylation of

2,6-dioxopiperidine (glutarimide) with a suitable two-carbon electrophile containing a carboxylic

acid or a precursor group.

General Synthetic Approach
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A plausible synthetic route would involve the reaction of glutarimide with an alpha-haloacetic

acid ester, such as ethyl bromoacetate, in the presence of a base. The resulting ester would

then be hydrolyzed to yield the desired carboxylic acid.

The choice of base and solvent would be critical to optimize the reaction yield and minimize

side reactions. A non-nucleophilic base would be preferred to avoid reaction with the ester

functionality.

Applications in Research and Drug Development
While 2-(2,6-Dioxopiperidin-1-yl)acetic acid itself is not a widely known therapeutic agent,

the 2,6-dioxopiperidine core is a key structural feature in a class of drugs known as

immunomodulatory imide drugs (IMiDs). These include thalidomide, lenalidomide, and

pomalidomide, which are used in the treatment of various cancers.

The acetic acid moiety provides a handle for further chemical modification. It could be used, for

example, as a linker to attach the 2,6-dioxopiperidine scaffold to other molecules of interest,

such as proteins or targeting ligands, in the development of novel therapeutic agents like

PROTACs (PROteolysis TArgeting Chimeras).
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[https://www.benchchem.com/product/b2778528/docs#prepared-for-researchers-scientists-
and-drug-development-professionals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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